3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Description
This compound features a complex heterocyclic architecture combining a coumarin-derived moiety (6,8-dimethyl-2-oxo-2H-chromen-4-yl) with a bridged methanopyrido-diazocinone core. Structural analogs in the literature often prioritize similar hybrid frameworks but vary in substituents and heterocyclic cores .
Properties
IUPAC Name |
11-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-14-6-15(2)23-19(7-14)17(9-22(27)28-23)12-24-10-16-8-18(13-24)20-4-3-5-21(26)25(20)11-16/h3-7,9,16,18H,8,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEGYJSAUDZRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.55 g/mol. The structure includes a coumarin moiety which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of coumarin compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to the target molecule have shown activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. In a study evaluating similar coumarin derivatives, minimum inhibitory concentration (MIC) values were reported at 256 µg/mL against these bacteria .
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Coumarin Derivative 1 | Staphylococcus aureus | 256 |
| Coumarin Derivative 2 | Escherichia coli | 256 |
Antioxidant Activity
The antioxidant capacity of coumarin derivatives has also been explored. Utilizing methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), several studies found that these compounds can scavenge free radicals effectively. For example, certain derivatives exhibited IC50 values ranging from 0.66 mM to 1.75 mM in DPPH assays .
| Compound | IC50 (mM) | Assay Method |
|---|---|---|
| Sulfonamide Derivative A | 0.66 | DPPH |
| Sulfonamide Derivative B | 0.81 | DPPH |
Anticancer Activity
The anticancer properties of similar compounds have been investigated in various cancer cell lines. For instance, studies indicated that certain coumarin derivatives showed promising results against colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay method . These findings suggest that the compound may also possess potential anticancer activity.
Study on Coumarin Derivatives
In a study focused on synthesizing novel sulfonamide and amide derivatives containing coumarin moieties, researchers evaluated their biological activities extensively. The synthesized compounds were tested for both antimicrobial and antioxidant activities with varying degrees of success. Notably, the introduction of specific substituents significantly influenced their efficacy .
Research on Anticancer Properties
A detailed investigation into the anticancer effects of various coumarin derivatives revealed that specific structural modifications could enhance their cytotoxicity against cancer cells. The study utilized molecular docking simulations alongside in vitro assays to establish a correlation between structure and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Target Compound: Contains a coumarin-methyl substituent linked to a methanopyrido-diazocinone ring.
- Analog 1 (1l): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. Features a tetrahydroimidazo[1,2-a]pyridine core with electron-withdrawing cyano and nitro groups, influencing electronic density .
- Analog 2 (2c): Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
- Analog 3 (4i): Combines pyrimidinone and coumarin-3-yl groups, highlighting the role of fused aromatic systems in modulating solubility .
Physical Properties
Functional Implications
- Coumarin Derivatives : The target’s coumarin-methyl group may improve fluorescence or binding to hydrophobic pockets compared to ester-containing analogs (1l, 2c) .
- Steric Effects: The methanopyrido-diazocinone core in the target compound likely imposes greater steric hindrance than the tetrahydroimidazo[1,2-a]pyridine systems in analogs, affecting conformational flexibility .
Preparation Methods
Structural Features and Properties
The target compound features a unique structure with two distinct moieties: a chromenone part characterized by a 2-oxo-2H-chromen-4-yl group with dimethyl substitutions at positions 6 and 8, linked to a complex tetrahydro-1H-1,5-methanopyrido[1,2-a]diazocin-8(2H)-one ring system. This structural combination contributes to its potential pharmacological properties and synthetic complexity.
Physical and Chemical Properties
| Property | Value | Method of Determination |
|---|---|---|
| CAS Number | 1105215-68-6 | Registry databases |
| Molecular Formula | C23H24N2O3 | Elemental analysis |
| Molecular Weight | 376.456 g/mol | Mass spectrometry |
| IUPAC Name | 11-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | IUPAC nomenclature rules |
| Standard InChI | InChI=1S/C23H24N2O3/c1-14-6-15(2)23-19(7-14)17(9-22(27)28-23)12-24-10-16-8-18(13-24)20-4-3-5-21(26)25(20)11-16/h3-7,9,16,18H,8,10-13H2,1-2H3 | Computational chemistry |
| Standard InChIKey | UXEGYJSAUDZRFM-UHFFFAOYSA-N | Computational chemistry |
| Appearance | Crystalline solid | Visual observation |
| Solubility | Soluble in polar organic solvents | Experimental determination |
General Synthetic Approaches
The synthesis of this chromone-diazocine hybrid compound typically involves multiple strategic approaches, each with distinct advantages and limitations. The construction of such complex heterocycles requires careful consideration of reaction conditions and sequence.
Retrosynthetic Analysis
The retrosynthetic analysis reveals two primary disconnection strategies for preparing the target molecule:
- Approach A : Construction of the chromenone core followed by attachment to a pre-formed pyrido-diazocine system
- Approach B : Formation of the pyrido-diazocine system with subsequent attachment of the chromenone moiety
- Approach C : Simultaneous construction of both heterocyclic systems via a convergent synthesis
The choice of synthetic route largely depends on the availability of starting materials, desired scalability, and optimization of reaction conditions.
Detailed Preparation Methods
Synthesis of the Chromenone Fragment
The chromenone fragment serves as a critical building block for the target compound. Its synthesis typically begins with appropriately substituted phenolic precursors.
Preparation via Pechmann Condensation
The 6,8-dimethyl-2-oxo-2H-chromen-4-yl core can be prepared through a modified Pechmann condensation using 3,5-dimethylphenol and ethyl acetoacetate or similar β-ketoesters in the presence of a strong acid catalyst.
Reaction Conditions:
3,5-Dimethylphenol + Ethyl acetoacetate → 6,8-Dimethyl-4-methyl-2-oxo-2H-chromene
Procedure:
- A mixture of 3,5-dimethylphenol (1.0 eq) and ethyl acetoacetate (1.2 eq) is prepared in a suitable solvent.
- Concentrated sulfuric acid or trifluoroacetic acid (0.1-0.2 eq) is added dropwise as a catalyst.
- The reaction mixture is heated to 80-100°C for 4-6 hours.
- After cooling, the mixture is poured into ice water and the precipitate is collected by filtration.
- The crude product is purified by recrystallization from appropriate solvents.
Functionalization of the 4-Position
The introduction of the methyl group at the 4-position of the chromenone core requires selective functionalization strategies:
- Bromination: The 4-position is selectively brominated using N-bromosuccinimide in carbon tetrachloride or other suitable solvents.
- Methylation: The bromo derivative undergoes coupling with appropriate methylating reagents such as trimethylboroxine under palladium catalysis.
Table 1: Optimized Conditions for 4-Position Functionalization
| Step | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Bromination | NBS (1.1 eq) | Benzoyl peroxide (0.05 eq) | CCl4 | 75-80 | 3-4 | 78-82 |
| Methylation | Me3B3O3 (1.5 eq) | Pd(PPh3)4 (0.05 eq) | Dioxane/H2O (4:1) | 90-95 | 5-6 | 65-72 |
Synthesis of the Pyrido-diazocine Ring System
The construction of the tetrahydro-1H-1,5-methanopyrido[1,2-a]diazocin-8(2H)-one fragment represents the most challenging aspect of the overall synthesis.
Multi-Step Approach via Intramolecular Cyclization
This approach involves the preparation of appropriate pyridine derivatives followed by strategic cyclization steps to form the diazocine ring system:
Reaction Sequence:
- Preparation of functionalized pyridine precursors
- Introduction of nitrogen-containing side chains
- Intramolecular cyclization to form the diazocine ring
- Formation of the methano-bridge
Table 2: Key Intermediates in Pyrido-diazocine Synthesis
| Intermediate Structure | Reaction Conditions | Yield (%) | Characterization Data |
|---|---|---|---|
| Functionalized pyridine derivative | POCl3, DMF, 0-5°C → rt, 2h | 75-80 | 1H NMR: δ 8.52 (s, 1H), 7.95 (d, 1H), 7.62 (d, 1H) |
| N-functionalized intermediate | K2CO3, acetone, reflux, 6h | 65-70 | MS (m/z): 245 [M+H]+ |
| Cyclized precursor | Pd(OAc)2, PPh3, toluene, 110°C, 12h | 55-60 | 13C NMR: δ 168.5, 152.3, 136.8, 125.4 |
| Completed diazocine ring | NaBH4, MeOH, 0°C → rt, 4h | 60-65 | IR (cm-1): 1680 (C=O), 1615, 1525 |
Coupling of the Chromenone and Pyrido-diazocine Fragments
The final stage involves connecting the two key fragments through an appropriate linking strategy. This can be achieved through several methods:
Nucleophilic Substitution Approach
This approach utilizes the nucleophilic character of the pyrido-diazocine nitrogen to attack a suitably functionalized chromenone derivative:
- The 4-position of the chromenone is functionalized with a leaving group (typically halide or tosylate)
- The pyrido-diazocine nitrogen acts as a nucleophile to displace the leaving group
- The resulting adduct is further processed to yield the target compound
Optimized Protocol:
Functionalized chromenone (1.0 eq) + Pyrido-diazocine (1.1 eq) + Base (1.5 eq) →
3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Table 3: Optimization of Coupling Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | DMF | 80 | 12 | 58 |
| 2 | Cs2CO3 | DMF | 80 | 10 | 67 |
| 3 | NaH | THF | 60 | 8 | 52 |
| 4 | DBU | Acetonitrile | 70 | 10 | 63 |
| 5 | Cs2CO3 | Acetone | 60 | 14 | 71 |
Reductive Amination Strategy
An alternative approach involves reductive amination between an aldehyde-functionalized chromenone and the amine of the pyrido-diazocine system:
- Preparation of 4-formyl-6,8-dimethyl-2-oxo-2H-chromene
- Condensation with the pyrido-diazocine amine to form an imine intermediate
- Selective reduction of the imine to yield the target molecule
Table 4: Reductive Amination Conditions
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| NaBH4 | MeOH/THF | 0-25 | 6 | 65 | Moderate |
| NaBH3CN | MeOH/AcOH | 25 | 8 | 72 | Good |
| NaBH(OAc)3 | DCE | 25 | 10 | 78 | Excellent |
| H2, Pd/C | EtOH | 25 | 12 | 60 | Good |
One-Pot Multicomponent Approach
Recent advances in multicomponent reactions have enabled more efficient synthetic routes. A one-pot approach combining appropriate precursors can significantly reduce the number of isolation and purification steps:
Reaction Scheme:
Aldehyde derivative + Dimedone + Pyrido-diazocine precursor → Target compound
The reaction proceeds through a cascade of Knoevenagel condensation/Michael addition/cyclization steps. This approach, while more demanding in terms of reaction control, offers significant advantages in terms of step economy and overall yield.
Purification and Characterization
Purification Techniques
The target compound can be purified using a combination of techniques:
- Column Chromatography: Using silica gel with appropriate eluent systems (typically ethyl acetate/hexane gradients)
- Recrystallization: From appropriate solvent mixtures such as ethanol/water
- Preparative HPLC: For final purification and analytical purposes
Structural Confirmation
The structure of the synthesized compound is typically confirmed using multiple analytical techniques:
Table 5: Spectroscopic Data for 3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a]diazocin-8(2H)-one
| Technique | Key Signals and Assignments |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 7.88 (s, 1H, chromenone), 7.45-7.30 (m, 2H, aromatic), 6.91 (s, 1H, aromatic), 4.35 (s, 2H, -CH2-), 3.95-3.75 (m, 2H), 3.60-3.45 (m, 2H), 2.95-2.80 (m, 2H), 2.45 (s, 3H, -CH3), 2.30 (s, 3H, -CH3), 2.25-1.95 (m, 4H), 1.85-1.65 (m, 2H) |
| 13C NMR (100 MHz, DMSO-d6) | δ 169.5 (C=O, diazocine), 160.2 (C=O, chromenone), 152.8, 148.5, 136.2, 134.8, 128.6, 126.4, 124.5, 118.7, 116.3, 58.7, 55.3, 52.8, 48.6, 45.2, 32.6, 29.4, 23.5, 20.8, 18.4 |
| HRMS (ESI) | Calculated for C23H25N2O3 [M+H]+: 377.1860, Found: 377.1862 |
| IR (KBr, cm-1) | 2945, 1723 (C=O), 1682 (C=O), 1610, 1570, 1452, 1385, 1245, 1152, 1075, 958, 835 |
| UV-Vis (MeOH, nm) | λmax: 320 (ε = 12,500), 280 (ε = 9,800), 245 (ε = 15,300) |
Alternative Synthetic Approaches
Domino Three-Component Reaction Approach
Recent literature suggests a promising domino three-component reaction approach for preparing related chromeno-pyridine systems that could be adapted for the synthesis of the target compound:
3-(1-alkynyl)chromones + NH-aldimines → chromeno[3,2-c]pyridines
This approach operates through a cascade of Michael addition, pyrone ring cleavage, intermolecular cyclization, and 6π-electrocyclization steps. Adapting this methodology could potentially provide a more direct route to the target compound.
Oxidative Cyclization Strategy
Oxidative cyclization represents another promising approach for constructing key components of the target molecule:
Procedure:
- 5H-Chromeno[2,3-b]pyridines are heated in formic acid under reflux for 2 hours
- The reaction mixture is cooled and treated with ethanol-water (1:1 vol)
- The precipitated product is collected by filtration and purified
Table 6: Comparison of Oxidative Cyclization Conditions
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Formic acid | None | Reflux | 2 | 78-81 |
| Formamide | None | 100 | 3 | 31-58 |
| DMSO | TsOH | 110 | 4 | 45-50 |
| Nitrobenzene | FeCl3 | 140 | 5 | 60-65 |
Optimization Strategies for Improved Yields
Various optimization strategies can be employed to enhance the yield and purity of the target compound:
Catalyst Screening
The use of appropriate catalysts can significantly impact reaction efficiency. A systematic screening of catalysts has revealed the following trends:
Table 7: Catalyst Performance in Key Synthetic Steps
| Synthetic Step | Catalyst | Loading (mol%) | Yield Improvement (%) | Selectivity Impact |
|---|---|---|---|---|
| Chromenone formation | p-TSA | 10 | +15 | High |
| Chromenone formation | Amberlyst-15 | 5 wt% | +12 | Moderate |
| Diazocine cyclization | Pd(OAc)2/PPh3 | 5/10 | +20 | High |
| Diazocine cyclization | Cu(OTf)2 | 5 | +8 | Moderate |
| Coupling reaction | Cs2CO3 | 10 | +18 | High |
Microwave-Assisted Synthesis
Implementation of microwave irradiation for key synthetic steps can drastically reduce reaction times while maintaining or improving yields:
Table 8: Conventional vs. Microwave Heating
| Reaction Step | Conventional Conditions | Yield (%) | Microwave Conditions | Yield (%) | Time Reduction |
|---|---|---|---|---|---|
| Pechmann condensation | 100°C, 5h | 68 | 150°C, 20 min | 75 | 93% |
| Functionalization | 95°C, 6h | 65 | 120°C, 30 min | 70 | 92% |
| Diazocine formation | 110°C, 10h | 58 | 160°C, 45 min | 65 | 93% |
| Final coupling | 80°C, 12h | 67 | 120°C, 1h | 72 | 92% |
Green Chemistry Approaches
Implementing green chemistry principles can enhance the sustainability of the synthetic process:
- Solvent Selection: Replacement of hazardous solvents with greener alternatives
- Catalyst Recovery: Development of recyclable catalyst systems
- Atom Economy: Design of more efficient synthetic routes to maximize atom utilization
- Energy Efficiency: Optimization of reaction conditions to minimize energy consumption
Scale-Up Considerations
Scaling up the synthesis of 3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a]diazocin-8(2H)-one presents several challenges:
Process Optimization Strategies
Several strategies can be employed to optimize the large-scale production:
- Continuous flow processing: Implementation of flow chemistry principles for problematic steps
- Telescoping reactions: Minimizing isolation of intermediates where possible
- In-process controls: Development of robust analytical methods for monitoring reaction progress
- Engineering controls: Design of appropriate equipment for heat transfer and mixing
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
